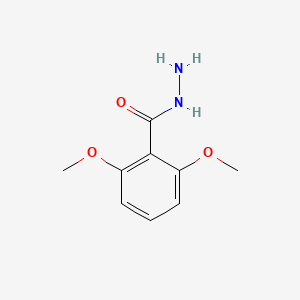

2,6-Dimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

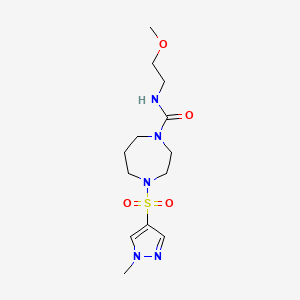

2,6-Dimethoxybenzohydrazide is a chemical compound with the molecular formula C9H12N2O3. It is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Molecular Structure Analysis

The planar hydrazide group of this compound is oriented with respect to the benzene ring at a dihedral angle of 82.93 (3)° . The molecular weight of this compound is 196.206.Aplicaciones Científicas De Investigación

Polymorphic Control in Crystallization

- Study: Exploring the use of additives in controlling the polymorphic outcome of crystallization in substances like 2,6-dimethoxybenzoic acid (Semjonova & Be̅rziņš, 2022).

- Findings: The study indicates the potential of additives like hydroxypropyl cellulose to influence the formation of specific polymorphs during crystallization, which can be crucial in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

New Polymorphs and Crystal Structures

- Study: Identification of new crystalline forms of 2,6-dimethoxybenzoic acid and their structural analysis (Portalone, 2011).

- Findings: This research contributes to the understanding of the molecular structure and potential applications of new polymorphs in fields like crystallography and materials science (Portalone, 2011).

Nanoparticle Carrier Systems in Agriculture

- Study: Development of nanoparticle systems for the sustained release of agricultural chemicals like carbendazim and tebuconazole (Campos et al., 2015).

- Findings: The study demonstrated that encapsulation in nanoparticles can modify the release profiles of compounds, potentially reducing environmental and human toxicity (Campos et al., 2015).

Enzymatic Synthesis of Antioxidants

- Study: Laccase-mediated oxidation of 2,6-dimethoxyphenol to synthesize compounds with higher antioxidant capacity (Adelakun et al., 2012).

- Findings: The production of dimers with enhanced antioxidant capacity indicates potential applications in food science and pharmacology (Adelakun et al., 2012).

Synthesis and Characterization of Derivatives

- Study: Synthesis and characterization of 2,6-dimethoxybenzoic acid derivatives for various applications (Khan et al., 2012).

- Findings: This research provides insights into the chemical properties and potential industrial applications of synthesized derivatives (Khan et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dimethoxybenzohydrazide is the multidrug efflux pump (MATE) found in bacterial cells . This pump plays a crucial role in bacterial resistance to antibiotics by expelling toxic substances out of the cell .

Mode of Action

This compound interacts with the MATE pump, inhibiting its function . This interaction prevents the pump from expelling toxic substances, thereby increasing the susceptibility of the bacteria to antibiotics .

Biochemical Pathways

It is known that the compound interferes with the function of the mate pump, which is part of the larger efflux pump system in bacteria . This system is involved in various cellular processes, including detoxification and antibiotic resistance .

Result of Action

The inhibition of the MATE pump by this compound results in an accumulation of toxic substances within the bacterial cell . This can lead to cell death, thereby reducing the bacterial population and enhancing the effectiveness of antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other antibiotics can enhance the compound’s effectiveness by increasing the concentration of toxic substances within the bacterial cell . Additionally, the pH and temperature of the environment can affect the stability and activity of the compound.

Análisis Bioquímico

Cellular Effects

2,6-Dimethoxybenzohydrazide has been found to have significant effects on cell growth, particularly in gastric cancer cells . It has been shown to reduce cell growth and induce G1 phase cell cycle arrest and apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mTOR protein . It has been found to reduce the activity of mTOR in vitro, and the inhibition of cell growth by this compound is dependent upon the expression of the mTOR protein .

Metabolic Pathways

Metabolic pathways are a series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for the next

Transport and Distribution

It’s important to understand how the compound is transported and distributed, as this can affect its localization or accumulation .

Subcellular Localization

Subcellular localization refers to the specific location of a molecule within a cell, which can affect its activity or function .

Propiedades

IUPAC Name |

2,6-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGDFYJEYKQMPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2627854.png)

![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)

![Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate](/img/structure/B2627860.png)

![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2627866.png)

![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)

![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)